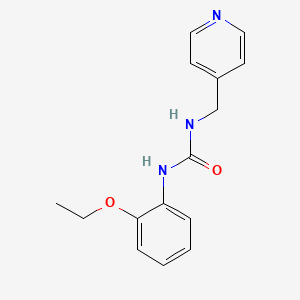
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea (EPM) is a chemical compound that has been widely studied for its potential use in scientific research. EPM is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is not yet fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in various biological processes. In cancer, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is believed to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. In inflammation, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may inhibit the production of pro-inflammatory cytokines by blocking the activity of certain transcription factors. Finally, in neurodegenerative diseases, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may protect neurons from oxidative stress by activating specific signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have antioxidant activity and to modulate the activity of specific ion channels in cells. These effects suggest that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may have a wide range of potential applications in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea for lab experiments is its specificity – it has been shown to target specific enzymes and signaling pathways, making it a powerful tool for investigating specific biological processes. However, one limitation of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is that its mechanism of action is not yet fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are many potential future directions for research into N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of new N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea derivatives with improved specificity and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea and to investigate its potential applications in a wider range of biological processes and diseases. Finally, research into the safety and toxicity of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is needed to determine its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea involves the reaction of 2-ethoxyaniline with 4-pyridinecarboxaldehyde, followed by the addition of urea in the presence of a catalyst. The resulting compound is then purified using a series of chromatography techniques.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been used in a wide range of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of tumor cells by targeting a specific enzyme involved in cell proliferation. Inflammation studies have demonstrated that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can reduce the production of pro-inflammatory cytokines, suggesting that it may be useful in the treatment of inflammatory diseases. Finally, research into neurodegenerative diseases has shown that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can protect neurons from damage caused by oxidative stress.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGKMEXTQBNHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)
![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate](/img/structure/B5315086.png)
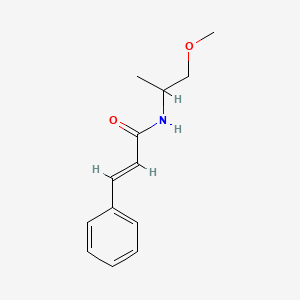
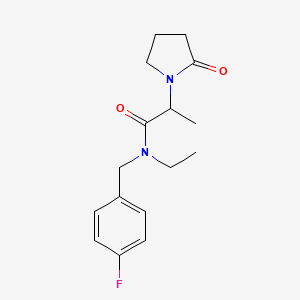
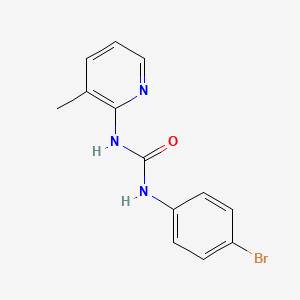
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5315112.png)
![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
![2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5315123.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)

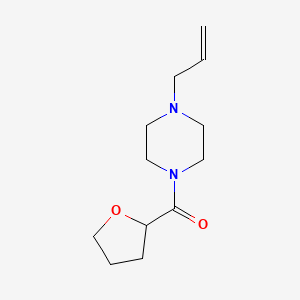
![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)